molecular formula C14H16N4OS B6512531 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine CAS No. 951611-57-7

4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

Cat. No.: B6512531
CAS No.: 951611-57-7
M. Wt: 288.37 g/mol
InChI Key: BILSLTRRHRHTMP-UHFFFAOYSA-N
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Description

4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiomorpholine ring, a triazole ring, and a 4-methylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the thiomorpholine core. This can be achieved through the cyclization of appropriate thiols and amines under acidic conditions. The triazole ring is then introduced using a [1,2,3]-triazole synthesis method, often involving the reaction of azides with alkynes in the presence of a copper catalyst (CuAAC reaction).

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of specific catalysts to ensure efficient conversion of starting materials to the desired product. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the triazole ring or the thiomorpholine ring.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the triazole nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of reduced triazole derivatives or thiomorpholine derivatives.

  • Substitution: : Formation of substituted triazole or thiomorpholine derivatives.

Scientific Research Applications

4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.

  • Biology: : The compound can be used in biological assays to study enzyme inhibition or receptor binding.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine: can be compared to other similar compounds, such as:

  • 4-[1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

  • 4-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

  • 4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

These compounds differ in the position or type of substituent on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of This compound

Properties

IUPAC Name

[1-(4-methylphenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-11-2-4-12(5-3-11)18-10-13(15-16-18)14(19)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILSLTRRHRHTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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